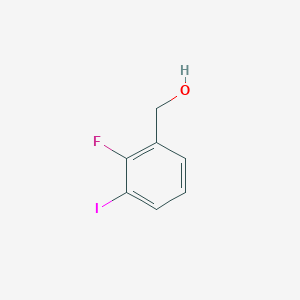
2-Fluoro-3-iodobenzyl alcohol
描述
2-Fluoro-3-iodobenzyl alcohol is an organic compound with the molecular formula C7H6FIO It is a benzyl alcohol derivative where the benzene ring is substituted with both a fluorine and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction where benzyl alcohol is treated with fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-iodosuccinimide (NIS) and Selectfluor as the iodinating and fluorinating agents, respectively.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol. The process includes halogenation steps followed by purification through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 2-Fluoro-3-iodobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as cyanide (CN-) or thiolates (RS-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 2-Fluoro-3-iodobenzaldehyde or 2-Fluoro-3-iodobenzoic acid.
Reduction: 2-Fluoro-3-iodobenzylamine.
Substitution: 2-Fluoro-3-cyanobenzyl alcohol or 2-Fluoro-3-thiobenzyl alcohol.
科学研究应用
2-Fluoro-3-iodobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Fluoro-3-iodobenzyl alcohol involves its interaction with various molecular targets depending on the context of its use. For example, in biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity and providing insights into their function. The presence of both fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to different molecular targets.
相似化合物的比较
3-Fluoro-2-iodobenzyl alcohol: This compound has the same molecular formula but with different positions of the fluorine and iodine atoms on the benzene ring.
2-Fluoro-4-iodobenzyl alcohol: Another positional isomer with the iodine atom at the para position relative to the fluorine atom.
Uniqueness: 2-Fluoro-3-iodobenzyl alcohol is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its isomers. The position of the substituents can significantly affect the compound’s electronic properties and its interactions with other molecules.
属性
IUPAC Name |
(2-fluoro-3-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTRXJWENDDHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

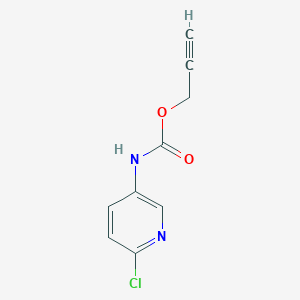
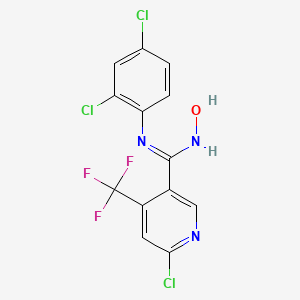

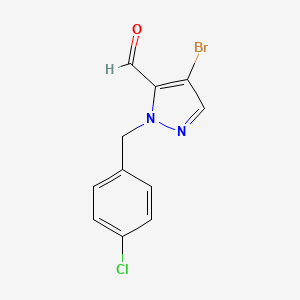
![2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3041434.png)
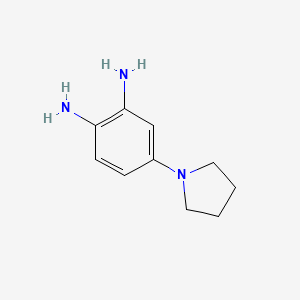
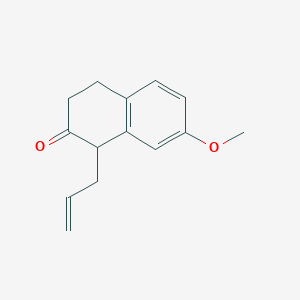
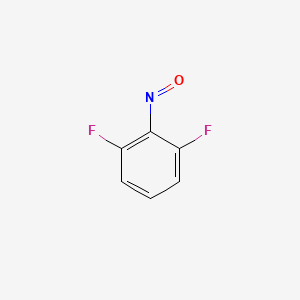
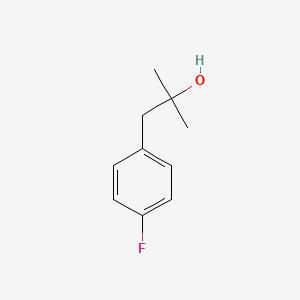
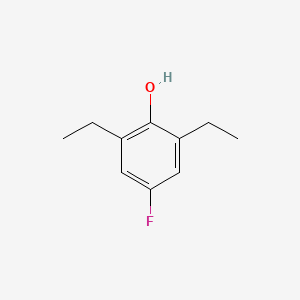

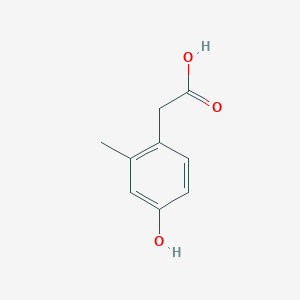
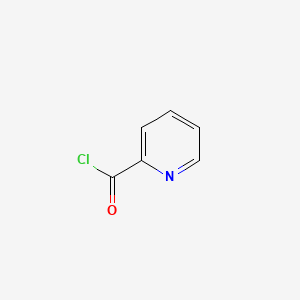
![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041451.png)
